N-[(3-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide
Description
“N-[(3-Chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide” is a benzamide derivative featuring a 3-chlorophenylmethyl substituent and a 4-oxo-2-sulfanylidene-1H-quinazolin-3-yl moiety. The compound’s structure combines a benzamide backbone with a heterocyclic quinazolinone ring system, which is functionalized with a sulfanylidene (C=S) group. The 3-chlorophenyl group may enhance lipophilicity and membrane permeability, while the sulfanylidene group could contribute to hydrogen bonding or metal coordination in biological systems.
Properties
CAS No. |
689227-25-6 |
|---|---|
Molecular Formula |
C22H16ClN3O2S |
Molecular Weight |
421.9 |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide |
InChI |
InChI=1S/C22H16ClN3O2S/c23-16-7-3-5-14(11-16)13-24-20(27)15-6-4-8-17(12-15)26-21(28)18-9-1-2-10-19(18)25-22(26)29/h1-12H,13H2,(H,24,27)(H,25,29) |
InChI Key |
SUQGXKVEBWCBNL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=CC(=C3)C(=O)NCC4=CC(=CC=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of o-Aminobenzoic Acid Derivatives
The quinazolinone scaffold is typically synthesized via cyclocondensation of o-aminobenzoic acid derivatives. An improved one-pot method involves:
- Reacting o-aminobenzoic acid with chloroacetonitrile in methanol under basic conditions (sodium methoxide) to form 2-chloromethyl-4(3H)-quinazolinone.
- Thionation of the 2-chloromethyl intermediate using thiourea in ethanol under reflux, yielding 2-sulfanylidene-4(3H)-quinazolinone.
- Step 1 : To a solution of sodium (23 mg, 1 mmol) in anhydrous methanol (5 mL), add chloroacetonitrile (0.95 mL, 15 mmol) and stir for 40 minutes. Add o-aminobenzoic acid (5 mmol) in methanol (25 mL) and stir for 2 hours. Filter to obtain 2-chloromethyl-4(3H)-quinazolinone (Yield: 85–92%).
- Step 2 : Reflux 2-chloromethylquinazolinone (1 mmol) with thiourea (1.2 mmol) in ethanol (10 mL) for 6 hours. Neutralize with HCl to precipitate 2-sulfanylidene-4(3H)-quinazolinone (Yield: 78–84%).
Organocatalytic Methods
Brønsted acid-catalyzed approaches using camphorsulfonic acid (CSA) enable greener syntheses. For example, CSA (10 mol%) in ethyl lactate promotes cyclization of 1,3-diketones with 2-aminobenzamides, achieving 35–98% yields.
Functionalization of the Quinazolinone Core
Introduction of the 3-Methyl Group
The 3-methyl group is introduced via alkylation or Mitsunobu reaction :
- Alkylation : Treat 2-sulfanylidene-4(3H)-quinazolinone with methyl iodide and potassium carbonate in DMF at 60°C (Yield: 70%).
- Mitsunobu Reaction : React with methanol and diethyl azodicarboxylate (DEAD) under triphenylphosphine (Yield: 82%).
Synthesis of the Benzamide Moiety
Anhydride-Mediated Amidation
Starting from 3-nitrobenzoic acid :
- Convert to mixed anhydride using ethyl chloroformate and triethylamine in THF.
- React with ammonia to form 3-nitrobenzamide.
- Reduce nitro group to amine using hydrogenation (Pd/C, H₂), followed by acetylation to protect the amine.
Coupling of Quinazolinone and Benzamide Fragments
Nucleophilic Aromatic Substitution
- Activation : Convert the 3-methyl group on quinazolinone to a bromomethyl derivative using N-bromosuccinimide (NBS) in CCl₄ under light.
- Coupling : React bromomethylquinazolinone with 3-aminobenzamide in the presence of K₂CO₃ in DMF at 80°C (Yield: 65%).
Introduction of the N-(3-Chlorobenzyl) Group
Reductive Amination
- React 3-chlorobenzaldehyde with the free amine of the benzamide moiety in methanol.
- Reduce the imine intermediate with sodium borohydride (NaBH₄) to form the N-(3-chlorobenzyl) derivative (Yield: 72%).
Industrial-Scale Optimization
Continuous Flow Reactors
Patented methods (WO2022056100A1) describe continuous flow systems for intermediates, enhancing yield (90–95%) and reducing reaction times.
Purification Strategies
- Recrystallization : Use ethanol/water mixtures for final product purification.
- Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) for intermediates.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
N-[(3-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemical Overview
N-[(3-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide belongs to the quinazolinone class of compounds, which are known for their diverse biological activities. The compound's structure includes a quinazolinone core, contributing to its unique properties and potential therapeutic effects.
Medicinal Chemistry
The compound is being investigated for its anticancer and antimicrobial properties. Quinazolinone derivatives have shown efficacy against various cancer cell lines by inhibiting specific kinases involved in cell proliferation. For instance, studies indicate that certain quinazolinone derivatives can inhibit the activity of enzymes such as protein kinases, leading to reduced tumor growth.
Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial properties against a range of pathogens. For example, it has shown activity against bacteria such as Mycobacterium smegmatis and fungi like Candida albicans. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Biological Mechanisms
The mechanism of action involves binding to specific molecular targets, which may include enzymes or receptors that play critical roles in disease progression. The quinazolinone structure allows for interactions that can lead to inhibition of cellular pathways associated with cancer and infection .
Case Studies
Mechanism of Action
The mechanism of action of N-[(3-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The quinazolinone core can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Table 1: Comparison of Structural Features
Heterocyclic Systems ()
describes a thiazolidinone derivative with a sulfanylidene group:
- Compound : 2-Chloro-N-[(5Z)-5-(3-methoxy-4-propoxyphenyl)methylene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
- Shared Feature : Both compounds contain a sulfanylidene (C=S) group and a 4-oxo heterocyclic ring.
- Key Differences :
- Ring System: The target compound uses a quinazolinone (6-membered) ring, while ’s compound employs a thiazolidinone (5-membered) ring.
- Substituents: The thiazolidinone derivative includes methoxy and propoxy groups, which may improve solubility compared to the target’s chlorophenyl group.
Sulfonamide Derivatives ( and )
highlights SC-558, a COX-2 inhibitor, and its analogs (1a–f), while describes a pyrazole-sulfonamide derivative:
- Shared Features :
- Key Differences: Core Structure: The target compound’s benzamide-quinazolinone system differs from the sulfonamide or pyrazole cores in these analogs. Bioactivity: Sulfonamides like SC-558 target cyclooxygenases, whereas quinazolinones are often associated with kinase inhibition .
Trifluoroacetyl-Substituted Benzamides ()
lists N-(3-chlorophenyl)-3-[(trifluoroacetyl)amino]benzamide:
- Shared Feature : Both compounds are benzamides with 3-chlorophenyl groups.
- Key Difference: The trifluoroacetyl group in ’s compound is electron-withdrawing, whereas the target’s sulfanylidene-quinazolinone system may act as a hydrogen-bond acceptor.
- Implications : The trifluoroacetyl group could reduce basicity and increase metabolic stability compared to the target’s heterocyclic moiety .
Biological Activity
N-[(3-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide is a complex organic compound belonging to the quinazolinone class, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanism of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C22H16ClN3O2S |
| Molecular Weight | 421.9 g/mol |
| IUPAC Name | This compound |
| CAS Number | 689227-25-6 |
Structural Characteristics
The structure of this compound features multiple functional groups that contribute to its biological activity. The presence of the chlorophenyl and quinazolinone moieties is notable for their pharmacological significance.
Antibacterial Activity
Recent studies have shown that derivatives of quinazolinones exhibit varying degrees of antibacterial activity. For instance, compounds with similar structures have demonstrated moderate to strong efficacy against bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves the inhibition of bacterial enzyme systems, leading to cell death.
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's . The IC50 values for related compounds suggest significant inhibitory potential, making this compound a candidate for further research in enzyme modulation.
Case Studies
- Case Study on Antibacterial Efficacy : A study conducted on synthesized quinazolinone derivatives found that several compounds exhibited strong antibacterial activity with IC50 values ranging from 1.13 µM to 6.28 µM against various bacterial strains . This indicates that this compound may possess similar or enhanced activity.
- Fluorescence Quenching Studies : Binding interactions with bovine serum albumin (BSA) were analyzed using fluorescence quenching methods. This study aimed to understand the binding affinity and interaction dynamics between the compound and serum proteins, which is essential for predicting pharmacokinetics and bioavailability .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Its mechanism involves:
- Enzyme Inhibition : By binding to active sites of enzymes such as AChE, it disrupts normal enzymatic function.
- Antibacterial Action : The compound may interfere with bacterial metabolic pathways by inhibiting key enzymes necessary for cell wall synthesis or protein production.
Q & A
Q. What are the optimal synthetic routes and purification strategies for this compound?
The synthesis typically involves multi-step protocols, starting with the preparation of the quinazolinone core followed by functionalization with the chlorophenylmethyl and benzamide groups. Key steps include:
- Quinazolinone formation : Cyclization of anthranilic acid derivatives with thiourea under reflux conditions (e.g., ethanol/HCl) to introduce the sulfanylidene group .
- Benzamide coupling : Use of carbodiimide coupling agents (e.g., EDC/HOBt) to attach the 3-chlorophenylmethyl group to the quinazolinone scaffold .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., ethanol/water) to achieve >95% purity. Monitor intermediates via TLC and final product via HPLC .
Q. How is structural characterization performed to confirm the compound’s identity?
A combination of spectroscopic and crystallographic methods is essential:
- NMR spectroscopy : and NMR to verify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.5 ppm, sulfanylidene C=S at δ 180–190 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 437.0521) .
- X-ray crystallography : Single-crystal diffraction (using SHELXL for refinement) to resolve bond lengths and angles, particularly for the sulfanylidene and quinazolinone moieties .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in the sulfanylidene-quinazolinone system?
The sulfanylidene group (C=S) often exhibits tautomerism, which can be clarified via:
- X-ray refinement : Using SHELXL-2018 to model electron density maps, confirming the thione form (C=S) over thiol tautomers .
- Hydrogen bonding analysis : Intermolecular interactions (e.g., N–H···S) stabilize the thione configuration, as observed in similar quinazolinone derivatives .
- DFT calculations : Compare experimental bond lengths (C–S ≈ 1.68 Å) with theoretical values to validate the dominant tautomer .
Q. What methodologies are recommended for evaluating its biological activity against enzyme targets?
Prioritize target-specific assays:
- Enzyme inhibition : Kinetic assays (e.g., fluorescence-based) using purified enzymes (e.g., dihydrofolate reductase or kinases), with IC determination via dose-response curves .
- Receptor binding : Radioligand displacement assays (e.g., -labeled antagonists for GPCRs) to measure binding affinity (K) .
- Cellular assays : Use of immortalized cell lines (e.g., HeLa) to assess cytotoxicity (MTT assay) and apoptosis (Annexin V/PI staining) .
Q. How can structure-activity relationships (SAR) be systematically investigated?
- Analog synthesis : Modify substituents on the chlorophenyl or benzamide groups (e.g., halogen substitution, methyl/ethoxy variants) to probe steric/electronic effects .
- Computational docking : AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., ATP-binding pockets) .
- Pharmacophore modeling : Identify critical functional groups (e.g., sulfanylidene for H-bond acceptor role) using tools like Phase .
Q. How should contradictory bioactivity data between in vitro and in vivo studies be addressed?
- Metabolic stability : Perform liver microsome assays to assess CYP450-mediated degradation .
- Solubility optimization : Use co-solvents (e.g., DMSO/PEG) or nanoformulations to enhance bioavailability in animal models .
- Dose recalibration : Adjust dosing regimens based on pharmacokinetic profiles (e.g., AUC via LC-MS/MS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
